Magnesium monoethylfumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;(E)-4-ethoxy-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRSUSHKGQBNV-SYWGCQIGSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14MgO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83918-60-9 | |
| Record name | Magnesium monoethylfumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083918609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium monoethylfumarate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15817 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Magnesium diethyl difumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM MONOETHYLFUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5767608S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Monoethylfumarate and Its Magnesium Salt
Modulation of Intracellular Redox Homeostasis and Antioxidant Responses
Monoethylfumarate plays a significant role in maintaining cellular redox balance, primarily by activating endogenous antioxidant defense systems. This is crucial for protecting cells from damage induced by oxidative stress, a condition implicated in numerous pathological states.
A central mechanism of monoethylfumarate is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) pathway. mdpi.comwikipedia.orggoodrx.com NRF2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, which are instrumental in defending against oxidative stress. nih.gov Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1). nih.gov
Monoethylfumarate and its related compounds can induce conformational changes in KEAP1, leading to the dissociation and nuclear translocation of NRF2. researchgate.net Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. wikipedia.org
Research has shown that MEF treatment elevates NRF2 protein levels in the nucleus. mdpi.com This activation leads to the subsequent upregulation of several canonical NRF2 target genes, including:
Heme Oxygenase 1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. Studies have indicated that MEF can induce higher levels of HO-1 mRNA, particularly at lower concentrations, compared to other fumarate (B1241708) derivatives. mdpi.comnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing them from generating reactive oxygen species (ROS). nih.gov
Superoxide (B77818) Dismutase 1 (SOD1) and Glutathione (B108866) Peroxidase 4 (GPX4): Key antioxidant enzymes that neutralize harmful ROS. Treatment with MEF has been shown to significantly restore the levels of these proteins in models of oxidative stress. mdpi.com
The table below summarizes the effect of Monoethylfumarate (MEF) on the expression of key antioxidant proteins in a mouse model of retinal damage.
| Treatment Group | SOD1 Protein Level (% of Normal) | GPX4 Protein Level (% of Normal) |
| Normal | 100% | 100% |
| Damage Control | Not specified | 80.1% |
| MEF (50 mg/kg) | 100.8% | Not specified |
| MEF (100 mg/kg) | 103.7% | 96.2% |
| MEF (200 mg/kg) | 109.8% | 109.8% |
Data sourced from a study on retinal protective effects of MEF. mdpi.com
Glutathione (GSH) is a critical intracellular antioxidant, playing a pivotal role in neutralizing free radicals and detoxifying xenobiotics. nih.govpraxis-schuster.ch The interaction of fumarates with glutathione metabolism is a key aspect of their mechanism of action.
The proposed mechanism involves the NRF2-dependent upregulation of enzymes essential for GSH synthesis, such as the glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in this process. wikipedia.orgresearchgate.net Furthermore, MEF has been found to upregulate the expression and activity of the cystine/glutamate exchanger (system xc-), a critical transporter for the uptake of cystine, a precursor for GSH synthesis. arvojournals.org This increased availability of precursors contributes to the elevated intracellular GSH levels, thereby bolstering the cell's ability to mitigate oxidative stress. arvojournals.org
| Treatment | Glutathione (GSH) Level | Time Point |
| Control (PBS) | Baseline | 24 hours |
| MMF (related compound) | Significantly increased vs. Control | 24 hours |
Data based on a study measuring ocular glutathione levels after injection. arvojournals.org
Immunomodulatory and Anti-inflammatory Signaling Pathways
In addition to its antioxidant effects, monoethylfumarate exhibits significant immunomodulatory and anti-inflammatory properties by influencing key signaling pathways that regulate immune cell function and the production of inflammatory mediators.
Monoethylfumarate and its related metabolite, monomethylfumarate (B1259140) (MMF), are potent agonists of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), a G-protein coupled receptor expressed on various immune cells, including microglia, macrophages, and neutrophils. nih.govnih.govresearchgate.net
Activation of HCAR2 by MEF is believed to initiate a signaling cascade that contributes to its anti-inflammatory effects. nih.gov This pathway involves:
Gi-protein signaling: Binding of the agonist to HCAR2 activates an inhibitory G-protein (Gi). nih.gov
Increased Intracellular Calcium: This leads to the activation of phospholipase C and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). nih.gov
AMPK Activation: The rise in [Ca2+]i activates AMP-activated protein kinase (AMPK) through calcium/calmodulin-dependent protein kinase 2 (CaMKK2). nih.gov
SIRT1 Activation: Activated AMPK, in turn, activates Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase. nih.gov
This HCAR2-mediated pathway ultimately leads to the inhibition of pro-inflammatory transcription factors, as detailed in the following section.
Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. google.comactadermatovenerologicacroatica.hr Fumaric acid esters, including MEF's parent compounds, are known inhibitors of NF-κB activation. praxis-schuster.chgoogle.com
The inhibition is achieved through multiple mechanisms:
HCAR2-SIRT1-mediated Deacetylation: As described above, the activation of the HCAR2/AMPK/SIRT1 axis by MEF leads to the deacetylation of the p65 subunit of NF-κB. nih.gov Deacetylation at lysine (B10760008) 310 inhibits NF-κB's ability to bind to DNA and activate the transcription of its target genes. nih.gov
Inhibition of Nuclear Translocation: Fumarates have been shown to inhibit the TNF-induced nuclear entry of activated NF-κB proteins, effectively sequestering the transcription factor in the cytoplasm and preventing it from reaching its genomic targets. google.comactadermatovenerologicacroatica.hr
Redox-mediated Inhibition: By increasing the intracellular pool of reduced glutathione (GSH), MEF alters the cellular redox state. praxis-schuster.ch This shift towards a more reduced environment is known to inhibit the degradation of IκB (the inhibitor of NF-κB) and decrease the DNA-binding activity of NF-κB. praxis-schuster.ch
By inhibiting NF-κB, monoethylfumarate effectively dampens the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and certain interleukins. nih.govnih.gov
Macrophages and microglia are highly plastic immune cells that can adopt distinct functional phenotypes, a process known as polarization. nih.govwikipedia.org In a simplified model, these phenotypes range from pro-inflammatory (M1) to anti-inflammatory and tissue-reparative (M2). nih.gov
Monoethylfumarate and its active metabolites can influence this polarization process, shifting the balance away from the pro-inflammatory M1 phenotype towards the more protective M2 phenotype. nih.gov Research has demonstrated that exposure to MMF, a closely related compound, can switch the molecular and functional phenotype of activated microglia from a classical, pro-inflammatory state to an alternatively activated, neuroprotective one. nih.govnih.gov
This shift is characterized by:
A decrease in the secretion of pro-inflammatory molecules. nih.gov
An increase in functions associated with resolving inflammation and promoting tissue repair. nih.gov
Interactions with Cellular Metabolic Enzymes and Glycolytic Processes
The metabolic effects of monoethylfumarate (MEF) and its magnesium salt are intrinsically linked to their interaction with key cellular enzymes, particularly those involved in glycolysis. This section delves into the molecular mechanisms underpinning these interactions and their subsequent impact on cellular bioenergetics. The primary target identified for the active metabolite is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition and its Consequences
Monoethylfumarate, the active component of magnesium monoethylfumarate, is a known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govunimi.it This inhibition is a key mechanism through which MEF exerts its effects on cellular metabolism. The process involves a covalent modification of the enzyme, a reaction known as succination. nih.govunimi.it
Research on the closely related compound, monomethyl fumarate (MMF), provides significant insight into this process. MMF has been shown to covalently bind to the catalytic cysteine residue, Cys152, within the active site of human GAPDH. nih.govnih.gov This binding is irreversible and leads to a dramatic reduction in the enzyme's catalytic activity. nih.govnih.gov The modification by the fumarate derivative physically blocks the binding of the co-factor NAD+ through steric hindrance, which is essential for the enzyme's function in converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. nih.govresearchgate.netelsevierpure.com
The inhibition of GAPDH by fumarate derivatives like MEF and MMF is a dose- and time-dependent process. nih.gov Studies on MMF have demonstrated a biphasic inhibition of GAPDH, with both a fast and a slow phase of inactivation. unimi.it This covalent modification and subsequent inactivation of GAPDH have significant downstream consequences for cellular metabolic pathways that are heavily reliant on glycolysis.
| Compound | Target Enzyme | Mechanism of Inhibition | Key Residue Involved | Consequence |
| Monoethylfumarate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Covalent modification (Succination) | Catalytic Cysteine (Cys152) | Irreversible enzyme inactivation |
| Monomethyl fumarate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Covalent modification (Succination) | Catalytic Cysteine (Cys152) | Drastically reduced enzymatic activity |
Impact on Aerobic Glycolysis and Cellular Bioenergetics
The inhibition of GAPDH by monoethylfumarate has a profound impact on aerobic glycolysis, a metabolic pathway crucial for the function of various cell types, including activated immune cells. nih.govcancer.gov Aerobic glycolysis, often referred to as the Warburg effect, is characterized by a high rate of glucose conversion to lactate (B86563), even in the presence of sufficient oxygen. nih.gov By targeting GAPDH, a key enzyme in the glycolytic pathway, MEF effectively downregulates this process. nih.govjci.org
Inhibition of GAPDH disrupts the normal flow of glycolysis, leading to a decreased production of lactate. nih.gov This has been observed in cells treated with dimethyl fumarate (DMF), a prodrug that is rapidly metabolized to MMF, where a reduction in lactate production and a lower glycolytic capacity were noted. nih.gov The impact on glycolysis can be measured by the extracellular acidification rate (ECAR), a proxy for lactate secretion, which has been shown to decrease in the presence of fumarate derivatives. nih.gov
| Parameter | Effect of Monoethylfumarate/Monomethyl fumarate | Underlying Mechanism | Reference |
| Aerobic Glycolysis | Downregulation | Inhibition of GAPDH | nih.govcancer.gov |
| Lactate Production | Decreased | Disruption of the glycolytic pathway | nih.govnih.gov |
| Extracellular Acidification Rate (ECAR) | Decreased | Reduced lactate secretion | nih.gov |
| Cellular Bioenergetics | Altered | Shift away from a highly glycolytic phenotype | nih.gov |
Preclinical Pharmacological Efficacy and Disease Model Investigations
In Vitro Pharmacological Studies
The in vitro pharmacological properties of fumaric acid esters, including monoethylfumarate (MEF), have been explored across various cell lines to elucidate their mechanisms of action. A significant body of research exists for the related compound, monomethyl fumarate (B1241708) (MMF), which is the primary active metabolite of the widely used drug dimethyl fumarate (DMF).
Retinal Pigment Epithelial Cells: Monoethylfumarate (MEF) has been specifically evaluated in human retinal pigment epithelial cells (ARPE-19). mdpi.comnih.gov Studies aimed to assess its therapeutic effects for age-related macular degeneration (AMD) by testing its ability to protect these cells from damage induced by A2E (a component of lipofuscin) and blue light exposure. mdpi.comnih.gov In these experiments, MEF demonstrated no cytotoxic effects on ARPE-19 cells at concentrations up to 400 μM. mdpi.com
Keratinocytes: While magnesium monoethylfumarate is a component of a licensed formulation for psoriasis, a hyperproliferative skin disorder, detailed in vitro studies often focus on MMF. nih.govijdvl.com The mechanism of MEF in psoriasis is suggested to be linked to its ability to improve keratinocyte differentiation and inhibit proliferation. chemdad.comchemicalbook.com Studies on MMF have shown it induces cutaneous flushing through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed by keratinocytes. nih.govnih.govjci.org Both MMF and nicotinic acid were found to induce the formation of prostaglandin (B15479496) E2 (PGE2) in isolated keratinocytes via the activation of GPR109A and cyclooxygenase-2 (COX-2). nih.govnih.gov
Neurons and Microglia: Research into the effects of fumarates on neurons and microglia has predominantly centered on DMF and its metabolite MMF. mdpi.com MMF has been shown to protect neurons and oligodendrocytes from oxidative stress and apoptosis. mdpi.com In models of brain inflammation, DMF can inhibit the inflammatory response of microglial cells and astrocytes. ijbcp.com These effects are considered neuroprotective by indirectly limiting the production of neurotoxic inflammatory mediators. mdpi.com Studies have also investigated MMF's ability to protect the retina in models of light-induced retinopathy, where its effects were associated with mitigating microglial activation. nih.gov
The neuroprotective capabilities of fumarates have been assessed in various cellular models, with a particular focus on retinal and central nervous system cells.
Monoethylfumarate (MEF) has demonstrated protective effects in a cellular model of age-related macular degeneration (AMD). mdpi.comnih.gov In ARPE-19 cells subjected to damage from A2E and blue light, MEF treatment significantly improved cell viability. mdpi.com This suggests a direct protective role for MEF in retinal cells under conditions of oxidative stress, which is a key factor in the pathogenesis of dry AMD. mdpi.comnih.gov
While direct data on MEF in other neuronal cell models is limited, extensive research on monomethyl fumarate (MMF) provides insight into the potential class effects of fumarates. MMF has been shown to protect the retina from light-induced retinopathy. nih.gov Furthermore, DMF and MMF have demonstrated the ability to preserve myelin and axons and protect neurons and oligodendrocytes from apoptosis in vitro. mdpi.com These neuroprotective effects are often attributed to the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant pathway. frontiersin.org
Monoethylfumarate (MEF) exhibits significant anti-apoptotic and cytoprotective effects in retinal cells exposed to stress. In a study using ARPE-19 cells damaged by A2E and blue light, MEF treatment effectively protected the cells from death. mdpi.comnih.gov The mechanism behind this protection involves the modulation of key antioxidant and apoptotic pathways. mdpi.com
Treatment with MEF led to a significant increase in the expression of crucial antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide (B77818) dismutase 1 (SOD1). mdpi.comnih.gov Concurrently, MEF significantly reduced the levels of proteins involved in apoptosis. mdpi.comnih.gov Specifically, it decreased the ratio of Bax to Bcl-2, an indicator of apoptotic propensity, and reduced the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. mdpi.comnih.gov These findings indicate that MEF confers cytoprotection by bolstering cellular antioxidant defenses and directly inhibiting apoptotic signaling pathways. mdpi.com
Table 1: In Vitro Effects of Monoethylfumarate (MEF) on ARPE-19 Cells Under Stress Data derived from studies on ARPE-19 cells exposed to A2E and blue light.
| Parameter Studied | Observation with MEF Treatment | Reference |
| Cell Viability | Significant improvement in cell viability compared to stressed, untreated cells. | mdpi.com |
| Antioxidant Proteins | Increased expression of HO-1, NQO1, and SOD1. | mdpi.comnih.gov |
| Apoptosis Markers | Significant reduction in the Bax/Bcl-2 ratio. | mdpi.comnih.gov |
| Apoptosis Markers | Significant reduction in cleaved Caspase-3 levels. | mdpi.comnih.gov |
In Vivo Preclinical Models
Fumaric acid esters (FAEs), including formulations containing this compound, have been evaluated in preclinical and clinical models of autoimmune diseases, particularly psoriasis and multiple sclerosis.
Psoriasis Models: A licensed formulation in Germany, known as Fumaderm®, contains dimethyl fumarate (DMF) along with calcium, magnesium, and zinc salts of monoethylfumarate (MEF). nih.govijdvl.com This formulation has been used effectively for the systemic treatment of moderate-to-severe psoriasis for decades. nih.govijdvl.comchemdad.com Early clinical investigations suggested that the FAE mixture might be superior to DMF monotherapy. nih.gov However, subsequent research has substantiated that DMF, which is rapidly metabolized to monomethyl fumarate (MMF), is the primary active component. nih.gov A large-scale, phase III randomized controlled trial demonstrated therapeutic equivalence between DMF monotherapy and the licensed FAE combination (containing Mg-MEF) in clearing psoriasis, as measured by the Psoriasis Area and Severity Index (PASI). nih.gov This suggests that the addition of MEF salts is not essential for the therapeutic efficacy observed in psoriasis. nih.gov
Table 2: Comparison of FAE Mixture (with Mg-MEF) and DMF Monotherapy in Psoriasis
| Trial Finding | Details | Reference |
| Early Controlled Studies | MEF monotherapy was not found to be superior to placebo. DMF monotherapy showed superiority to placebo. | nih.gov |
| Phase III Head-to-Head Trial | Demonstrated therapeutic equivalence between the licensed FAE combination (Fumaderm®) and DMF alone. | nih.gov |
| Conclusion | DMF is considered the main active compound, making the addition of MEF salts unnecessary for efficacy. | nih.gov |
Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis: The EAE model, which mimics many aspects of multiple sclerosis, has been used extensively to study the effects of fumarates. ijbcp.comnih.gov Research in this area has overwhelmingly focused on DMF and its metabolite MMF. mdpi.comnih.govnih.gov Studies have shown that preventive treatment with DMF and MMF has a significant therapeutic effect on the course of EAE in mice. nih.govnih.gov The treatment leads to a strongly reduced infiltration of macrophages in the spinal cord and an increase in the anti-inflammatory cytokine IL-10. nih.govnih.govdovepress.com Both DMF and MMF have demonstrated immunomodulatory effects in the EAE model. mdpi.com Specific investigations into the therapeutic outcomes of monoethylfumarate or its magnesium salt in the EAE model are not prominent in the available literature.
The potential of fumarates in treating neurodegenerative conditions has been explored in relevant animal models.
Table 3: In Vivo Effects of Monoethylfumarate (MEF) in a Mouse Model of Retinal Degeneration
| Parameter Measured (in retina) | Observation with MEF Treatment | Reference |
| Retinal Structure | Preserved retinal thickness and layered structure. | mdpi.com |
| Antioxidant Proteins | Significant, dose-dependent restoration of SOD1 and GPX4 levels. | mdpi.com |
| Apoptosis Markers | Significant decrease in Bax/Bcl-2 ratio. | mdpi.com |
| Apoptosis Markers | Significant decrease in cleaved Caspase-3. | mdpi.com |
Other Neurodegenerative Models: Other non-inflammatory models of neurodegeneration, such as light-induced photoreceptor loss, have also been used to evaluate fumarates. frontiersin.org Studies using these models have primarily focused on DMF and its metabolite MMF. nih.govfrontiersin.org In a light-induced retinal degeneration model, DMF treatment significantly reduced retinal degeneration, which was associated with increased glutathione (B108866) levels and reduced microglial activation in the outer retinal layers. frontiersin.org Similarly, MMF was found to completely protect the retina from light-induced retinopathy in mice, an effect linked to the attenuation of microglia activation, inflammation, and oxidative stress. nih.gov
Efficacy in Ocular Disease Models (e.g., Age-Related Macular Degeneration)
This compound (MEF) has demonstrated significant therapeutic potential in preclinical models of age-related macular degeneration (AMD), primarily through its anti-oxidative and anti-apoptotic properties. nih.govmdpi.comnih.gov AMD is a primary cause of vision loss in individuals over 60, and there is a particular need for treatments for the "dry" form of the disease. nih.gov
In a key study utilizing a mouse model of retinal degeneration induced by sodium iodate, MEF was shown to preserve the structural integrity of the retina. nih.govnih.gov Specifically, it helped maintain retinal thickness and the layered organization of the retina. nih.govnih.gov This was observed through various imaging and staining techniques. mdpi.comnih.gov The protective effects of MEF are attributed to its ability to suppress apoptosis and upregulate antioxidant enzymes in the retina. nih.gov
Detailed Research Findings:
In Vitro Studies: In human retinal pigment epithelial (RPE) cells (ARPE-19 cell line) subjected to damage from A2E (a component of lipofuscin that accumulates with age) and blue light, MEF provided protection against cell death. nih.govnih.gov Treatment with MEF led to a significant increase in the expression of antioxidant proteins, including heme oxygenase 1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase 1 (SOD1). nih.govmdpi.comnih.gov
In Vivo Studies: In a C57BL/6J mouse model where retinal degeneration was induced by sodium iodate, MEF demonstrated protective effects. nih.govnih.gov It prevented some of the characteristic damage, such as the mottling of the RPE and the migration of pigment cells. mdpi.com Furthermore, MEF mitigated the thinning of the whole retina, specifically protecting the outer nuclear layer (ONL) and the inner segment/outer segment (IS/OS) layer of the photoreceptors. mdpi.com
Mechanism of Action: The therapeutic effects of MEF are linked to the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govmdpi.com Nrf2 is a key regulator of cellular antioxidant responses. nih.gov MEF has been shown to increase Nrf2 protein levels, leading to the upregulation of antioxidant enzymes. nih.govmdpi.com In the sodium iodate-induced mouse model, MEF administration resulted in a dose-dependent restoration of SOD1 and glutathione peroxidase 4 (GPX4) protein levels in the retina. nih.govmdpi.com It also reversed the increase in the Bax/Bcl-2 ratio and the cleavage of caspase-3 and PARP-1, which are markers of apoptosis. nih.gov
These findings suggest that this compound holds promise as a therapeutic candidate for managing AMD by protecting retinal cells from oxidative stress and apoptosis. nih.govmdpi.comnih.gov
Interactive Data Table: Effect of this compound on Antioxidant Protein Levels in a Mouse Model of Retinal Degeneration
| Treatment Group | SOD1 Protein Levels (% of Normal) | GPX4 Protein Levels (% of Normal) |
| Normal | 100% | 100% |
| Sodium Iodate (SI) | 89.5% | 80.1% |
| SI + MEF (50 mg/kg) | 100.8% | N/A |
| SI + MEF (100 mg/kg) | 103.7% | 96.2% |
| SI + MEF (200 mg/kg) | 109.8% | 109.8% |
Data sourced from a study on the retinal protective effects of mono-ethyl fumarate in an experimental model of age-related macular degeneration. nih.govmdpi.com
Pharmacokinetic and Biotransformation Characteristics of Magnesium Monoethylfumarate
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
Upon oral administration, fumaric acid esters are generally absorbed in the small intestine. springermedizin.de Specifically, after the administration of a formulation containing magnesium monoethylfumarate, the active metabolite, monomethyl fumarate (B1241708) (MMF), is detected in the bloodstream, while dimethylfumarate and fumaric acid concentrations often remain below the detection limit. dmfms.de
The metabolism of FAEs is a critical step in their pharmacological activity. DMF, another component often administered with this compound, is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active metabolite, MMF. springermedizin.demdpi.com This pre-systemic conversion is extensive, and intact DMF is hardly detectable in the systemic circulation. mdpi.com The resulting MMF is then further metabolized in the tricarboxylic acid cycle to carbon dioxide and water, which are primarily eliminated through exhalation. nih.govspringermedizin.de A very small fraction, less than 0.1% of the oral dose, is excreted in the urine. mdpi.com
The distribution of the active metabolite MMF is characterized by a high apparent volume of distribution and a high free fraction in blood plasma. nih.gov This suggests that MMF is widely distributed throughout the body. nih.gov
Comparative Pharmacokinetics with Other Fumarate Esters and Active Metabolites (e.g., Monomethyl Fumarate)
This compound is part of a broader class of fumarate-based therapies, many of which are prodrugs designed to deliver the active metabolite, MMF. nih.govalzdiscovery.org Other notable fumarate esters include dimethyl fumarate (DMF) and diroximel fumarate (DRF). nih.govbafiertamhcp.com Both DMF and DRF are metabolized to MMF after oral administration. bafiertamhcp.comwikipedia.org
Clinical studies have been conducted to compare the pharmacokinetic profiles of different fumarate formulations. For instance, a study was designed to compare the pharmacokinetics of a 120 mg gastroresistant tablet of DMF with a 120 mg gastro-resistant tablet of Fumaderm®, which contains a mixture of DMF and calcium, magnesium, and zinc salts of monoethylfumarate. clinicaltrials.govclinicaltrials.gov
The primary goal of various fumarate ester prodrugs is to achieve adequate systemic exposure to the active metabolite, MMF. alzdiscovery.org Bioequivalence studies are crucial in this context. For example, it has been demonstrated that two 95 mg delayed-release capsules of monomethyl fumarate (Bafiertam™) are bioequivalent to one 240 mg delayed-release capsule of dimethyl fumarate (Tecfidera®). fda.govresearchgate.net This bioequivalence was established by comparing the pharmacokinetic parameters of MMF, including the area under the plasma concentration-time curve (AUC) and the maximum observed concentration (Cmax). researchgate.net
The geometric least-squares mean ratios for AUC from time zero to the last measurable concentration (AUC0–t), AUC from time zero to infinity (AUC0–inf), and Cmax for MMF were found to be within the standard bioequivalence range of 80% to 125%. researchgate.net
Interactive Table: Pharmacokinetic Parameters of MMF after Single Oral Doses of Monomethyl Fumarate and Dimethyl Fumarate
| Parameter | Monomethyl Fumarate (2 x 95 mg) | Dimethyl Fumarate (1 x 240 mg) | Geometric Mean Ratio (90% CI) |
| AUC0-t | - | - | 96.80% (92.18–101.64) |
| AUC0-inf | - | - | 96.35% (91.81–101.12) |
| Cmax | - | - | 104.84% (95.54–115.05) |
| Data from a bioequivalence study comparing Bafiertam™ and Tecfidera®. researchgate.net |
Bioavailability of the Monoethylfumarate Moiety from Magnesium Salt Formulations
While specific data on the bioavailability of the monoethylfumarate moiety directly from the magnesium salt is not extensively detailed in the provided search results, the general principles of magnesium absorption can be considered. The solubility of the magnesium salt is a determining factor in its bioaccessibility. longdom.org For instance, in vitro studies have shown that magnesium glycerophosphate and magnesium bisglycinate can have higher bioavailability compared to inorganic salts like magnesium oxide. longdom.org The absorption of ingested magnesium is approximately 30%, and this process is regulated by the body's magnesium status. nih.gov
Influence of Physiological Factors (e.g., Food Intake) on Pharmacokinetic Parameters
Food intake can significantly impact the pharmacokinetics of orally administered drugs, including fumarate esters. nih.govnih.gov For a formulation containing dimethylfumarate and calcium-monoethylfumarate, taking the tablet with a standardized breakfast resulted in a delayed time to maximum concentration (tmax) of the active metabolite MMF compared to administration in a fasted state. dmfms.de
Specifically, the tmax was shorter in fasting subjects (mean of 182 minutes) compared to fed subjects (mean of 361 minutes). dmfms.de However, the maximum concentration (Cmax) of MMF did not show a statistically significant difference between the fed and fasting states. dmfms.de It is important to note that the pharmacokinetics of MMF can be highly variable, particularly after food intake. dmfms.de In contrast, for some other fumarate formulations, food does not appear to have a clinically significant effect on their pharmacokinetics. sandoz.com
Interactive Table: Effect of Food on MMF Pharmacokinetics
| Condition | Mean tlag (min) | Mean tmax (min) | Mean Cmax (mg/L) |
| Fasting | 90 | 182 | 0.84 |
| Fed | 240 | 361 | 0.48 |
| Data from a study with a single tablet containing 120 mg of dimethylfumarate and 95 mg of calcium-monoethylfumarate. dmfms.de |
Toxicological Assessment and Safety Profiling of Magnesium Monoethylfumarate
Non-Clinical Toxicity Studies
Non-clinical studies are crucial for identifying potential target organs and systemic toxicities of a new chemical entity. In the absence of specific studies on magnesium monoethylfumarate, this section extrapolates from data on similar molecules.
Gastrointestinal Tolerability: Gastrointestinal (GI) events are a known class effect of fumaric acid esters used in clinical practice. Studies on MMF and DMF consistently report GI-related adverse effects. For instance, a study comparing the GI tolerability of MMF with DMF noted that while both can cause GI issues, MMF was associated with less severe events and fewer discontinuations due to GI adverse events. The primary symptoms reported in studies of related fumarates include nausea, diarrhea, and abdominal pain. While no direct studies on this compound are available, it is reasonable to anticipate a similar potential for GI disturbances.
Renal Findings: The kidneys are responsible for the excretion of magnesium. In cases of excessive intake, particularly in individuals with pre-existing renal impairment, magnesium can accumulate and lead to toxicity. Non-clinical studies on various pharmaceutical salts have shown that the salt form can influence renal toxicity. While specific data on this compound is not available, careful monitoring of renal function would be a standard consideration in any toxicological evaluation due to the magnesium component.
Hepatic Effects: Based on information for related compounds, transient elevations in liver enzymes have been observed. For monomethyl fumarate (B1241708), liver problems have been noted as a concern, with the potential for liver failure in severe cases. However, it is important to note that the clinical significance of these findings for this compound is unknown without direct studies.
Hematological Changes: No specific information regarding hematological changes induced by this compound was found.
| Potential Target Organ/System | Observed Effects with Related Compounds (MMF/DMF) | Potential Relevance to this compound |
| Gastrointestinal Tract | Nausea, diarrhea, abdominal pain | A similar profile of gastrointestinal intolerance is possible. |
| Kidneys | Potential for magnesium accumulation in renal impairment | The magnesium content necessitates consideration of renal function. |
| Liver | Transient elevations in liver enzymes | Monitoring of liver function may be warranted. |
| Hematological System | No specific adverse effects identified | Unlikely to be a primary target of toxicity based on available data. |
Evaluation of Immunological Adverse Effects (e.g., Lymphopenia)
Treatment with dimethyl fumarate, which is metabolized to monomethyl fumarate, has been associated with a decrease in lymphocyte counts, a condition known as lymphopenia. This is considered a significant immunological adverse effect. Given that monoethylfumarate is structurally similar to monomethyl fumarate, there is a theoretical potential for similar effects on lymphocyte populations. However, without specific non-clinical or clinical studies on this compound, it is not possible to confirm this.
Potential for Drug-Drug Interactions and Concomitant Therapy Considerations
The potential for drug-drug interactions with this compound can be inferred from the known interactions of its components: magnesium and the fumarate moiety (based on monomethyl fumarate).
Magnesium-Related Interactions: Magnesium can interfere with the absorption of certain medications. It is advisable to separate the administration of magnesium-containing compounds from drugs such as:
Tetracycline and fluoroquinolone antibiotics: Magnesium can form chelates with these antibiotics, reducing their absorption and efficacy.
Bisphosphonates: Used for treating osteoporosis, their absorption can be significantly reduced by magnesium.
Thyroid hormones: Concurrent administration can decrease the absorption of thyroid hormones.
Fumarate-Related Interactions (based on Monomethyl Fumarate): Monomethyl fumarate itself is not metabolized by the cytochrome P450 system, suggesting a low potential for metabolic drug interactions involving this pathway drugs.com. However, a large number of potential interactions with monomethyl fumarate have been identified, primarily pharmacodynamic in nature drugs.com. These include additive immunosuppressive effects when co-administered with other immunosuppressant drugs.
Concomitant Therapy Considerations: Given the potential for both magnesium and the fumarate moiety to interact with other drugs, a thorough review of a patient's concomitant medications would be necessary. Caution should be exercised when co-administering this compound with drugs known to affect renal function or electrolyte balance.
| Interacting Drug Class | Potential Interaction with Magnesium | Potential Interaction with Fumarate Moiety (inferred from MMF) |
| Antibiotics (Tetracyclines, Fluoroquinolones) | Decreased antibiotic absorption | No known interaction |
| Bisphosphonates | Decreased bisphosphonate absorption | No known interaction |
| Immunosuppressants | No known interaction | Potential for additive immunosuppressive effects |
| Nephrotoxic Drugs | Increased risk of magnesium accumulation | Caution advised |
Advanced Analytical Methodologies for Magnesium Monoethylfumarate Quantification and Characterization
Development and Validation of Bioanalytical Methods
Bioanalytical methods are essential for determining the concentration of a drug and its metabolites in biological fluids. This data is critical for understanding the pharmacokinetic profile of a compound. The development and validation of these methods are governed by stringent regulatory guidelines to ensure reliability and reproducibility.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of small molecules like monoethylfumarate in complex biological matrices such as human plasma and cerebrospinal fluid (CSF). nih.gov This preference is due to its exceptional sensitivity, selectivity, and speed. A robust LC-MS/MS method allows for the precise measurement of analyte concentrations, even at very low levels. nih.gov
The development of such a method begins with optimizing sample preparation to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids. Solid-phase extraction (SPE) is a commonly used technique for this purpose, providing clean extracts and high recovery. nih.govsemanticscholar.orgresearchgate.netejbps.com
Chromatographic separation is typically achieved using a reversed-phase C18 column. nih.govsemanticscholar.orgresearchgate.netejbps.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like formic acid to ensure proper ionization of the analyte. nih.govsemanticscholar.orgresearchgate.netejbps.com
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and reduces background noise. An isotopically labeled internal standard, such as monoethylfumarate-d3, is typically used to ensure accuracy and precision by correcting for any variability during sample processing and analysis. nih.govresearchgate.net
Validation of the bioanalytical method is conducted according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and the stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govresearchgate.net The successful application of such methods enables the accurate determination of the drug's concentration-time profile in both plasma and CSF. wjon.orgsigmaaldrich.com
| Parameter | Condition |
|---|---|
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Extraction Method | Solid-Phase Extraction (SPE) |
| Chromatographic Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 0.4 mL/min |
| Internal Standard | Deuterated Monoethylfumarate (e.g., MEF-d3) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | ~5 - 2000 ng/mL |
Methodologies for Assessing Magnesium Counter-Ion Content within the Compound
Verifying the correct content of the magnesium counter-ion is a critical quality attribute for magnesium monoethylfumarate, as it ensures the correct stoichiometry and molecular weight of the salt. Several analytical techniques can be employed for the accurate quantification of magnesium.
Complexometric Titration: This is a classic and widely used titrimetric method. It involves titrating a solution of the magnesium salt with a standardized solution of a complexing agent, typically ethylenediaminetetraacetic acid (EDTA). nih.govlegislation.gov.uk The endpoint of the titration is detected using a metal indicator, such as Eriochrome black T, which changes color when all the magnesium ions have been complexed by the EDTA. nih.govlegislation.gov.uk This method is robust and cost-effective but may require masking agents if other metal ions are present.
Ion Chromatography (IC): IC is a powerful technique for the separation and quantification of ions. mdpi.com In this method, a solution of the compound is passed through an ion-exchange column. The magnesium ions are separated from the anion and other potential cationic impurities. Detection is often achieved by conductivity measurement. IC is highly specific and can be used for the simultaneous determination of multiple cations. mdpi.com
Atomic Absorption Spectroscopy (AAS): AAS is a highly sensitive spectroscopic technique for determining the concentration of specific metal elements. The official pharmacopeial method for assaying magnesium in some pharmaceutical salts is by atomic absorption spectrometry. nih.gov A solution containing the sample is atomized, and the amount of light absorbed by the ground-state magnesium atoms at a characteristic wavelength (e.g., 285.2 nm) is measured. nih.gov The absorbance is directly proportional to the concentration of magnesium in the sample.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another elemental analysis technique known for its outstanding sensitivity and ability to measure elements at trace and ultra-trace levels. While it offers higher sensitivity than AAS, its complexity and cost often make it more suitable for impurity analysis rather than for the assay of a major component like the magnesium counter-ion.
Chromatographic and Spectroscopic Techniques for Purity, Impurity Profiling, and Stability Analysis
Ensuring the purity of an API and understanding its degradation pathways are essential for drug quality and stability. A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients.
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode with UV detection, is the cornerstone for purity assessment and stability studies of this compound. researchgate.netnih.govresearchgate.net A typical method would utilize a C18 column and a mobile phase of buffered water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov
For impurity profiling, the method must be capable of separating the main compound from all potential process-related impurities and degradation products. Forced degradation studies are performed by subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.net The analytical method is then used to demonstrate that these newly formed impurity peaks are well-resolved from the main peak of monoethylfumarate.
Techniques used for the identification and characterization of these impurities include:
LC-MS/MS: Provides molecular weight and fragmentation information, which is crucial for structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the compound and its impurities.
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify functional groups present in the molecules and can help in characterizing different solid-state forms or hydrates. mdpi.com
The validated stability-indicating HPLC method is then used for routine quality control, release testing, and long-term stability studies of both the drug substance and the finished drug product. researchgate.netfda.gov
| Analysis Type | Primary Technique | Purpose | Potential Impurities/Degradants |
|---|---|---|---|
| Purity Assay | Reverse-Phase HPLC with UV Detection | Quantify the content of monoethylfumarate. | - |
| Impurity Profiling | HPLC-UV, UPLC, LC-MS/MS | Detect, identify, and quantify process-related impurities and degradation products. | Fumaric acid, Diethyl fumarate (B1241708), Maleic acid, Ethyl hydrogen maleate (B1232345) |
| Stability Analysis | Stability-Indicating HPLC-UV | Evaluate the stability of the compound under various storage and stress conditions. | Hydrolysis products (Fumaric acid), Isomerization products (Maleic acid derivatives) |
| Structural Elucidation | NMR, Mass Spectrometry | Determine the chemical structure of unknown impurities. | - |
| Solid-State Characterization | X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), FTIR | Identify crystalline forms, polymorphs, and hydrates. | - |
Structure Activity Relationship Sar and Structural Biology of the Monoethylfumarate Moiety
Investigation of Molecular Determinants for Biological Activity and Target Engagement
The biological activity of monoethylfumarate is largely attributed to its α,β-unsaturated carbonyl group, which makes it an electrophilic molecule. This electrophilicity is a critical determinant for its engagement with specific biological targets. The primary mechanism of action for fumaric acid esters, including MEF, involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. plos.orgresearchgate.net This pathway is a crucial cellular defense mechanism against oxidative stress.
Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. plos.org Electrophilic compounds like MEF can interact with specific cysteine residues on KEAP1. This interaction leads to a conformational change in KEAP1, inhibiting the degradation of Nrf2. plos.org Consequently, Nrf2 can translocate to the nucleus and initiate the transcription of a wide array of cytoprotective genes. researchgate.net
Another key molecular target for the monoethylfumarate moiety is the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A. nih.govnih.gov Monoethylfumarate, and its more studied counterpart monomethyl fumarate (B1241708) (MMF), are agonists for this receptor. nih.govnih.gov Activation of HCA2 is believed to mediate some of the anti-inflammatory effects of fumarates. nih.gov For instance, HCA2 activation on immune cells like macrophages and neutrophils can modulate their activity. nih.govresearchgate.net
The ester group of monoethylfumarate also plays a role in its pharmacokinetic properties, influencing its absorption and distribution. However, it is the fumarate backbone with its reactive double bond that is the key pharmacophore responsible for its biological effects.
Ligand-Target Interaction Studies through Computational Modeling and Molecular Docking
Computational modeling and molecular docking studies have provided valuable insights into the interaction between fumarate esters and their biological targets, primarily KEAP1. While much of the specific research has focused on dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), the principles can be extended to understand the interactions of monoethylfumarate.
Molecular docking simulations have been employed to analyze the binding of small molecules to the specific binding pockets of target proteins. nih.govnih.govresearchgate.net In the context of the Nrf2 pathway, docking studies have investigated the interaction of fumarate analogs with the Kelch domain of KEAP1, which is the binding site for Nrf2. researchgate.net These studies help in visualizing the potential binding modes and identifying the key amino acid residues involved in the interaction.
These computational approaches allow for the prediction of binding affinities and the exploration of how structural modifications to the ligand could enhance or diminish its interaction with the target protein. mdpi.combiointerfaceresearch.com For instance, the electrophilic carbon of the fumarate backbone is predicted to be in close proximity to the reactive cysteine residues within the KEAP1 binding pocket, facilitating the covalent modification that leads to Nrf2 activation. researchgate.net
Computational methods are also instrumental in predicting potential off-target interactions of small molecules, which is crucial for understanding the broader pharmacological profile of a compound. nih.govfrontiersin.org
Comparative Structure-Activity Relationship Analysis with Other Fumarate Esters
The biological activity of monoethylfumarate is best understood when compared to other fumaric acid esters, most notably dimethyl fumarate (DMF) and monomethyl fumarate (MMF).
Comparison with Dimethyl Fumarate (DMF):
Studies have shown that DMF and MEF exhibit both shared and distinct pharmacological responses. researchgate.netunibe.ch While both can activate the Nrf2 pathway, DMF often elicits a more robust response. plos.orgfigshare.com For example, in vitro studies have demonstrated that DMF treatment leads to a more significant modification of KEAP1 cysteine residues and a stronger transcriptional response compared to MEF. plos.orgsigmaaldrich.com
Furthermore, DMF and MEF have different effects on glutathione (B108866) (GSH) levels. DMF can cause an acute depletion of GSH, which is not observed with MEF. plos.org These differences in activity are likely due to the different chemical properties of the methyl versus the ethyl ester, which can affect cell permeability, metabolism, and reactivity.
Pharmacokinetic and Pharmacodynamic Differences:
Research in animal models has revealed that MMF, the primary metabolite of DMF, shows higher brain penetration, whereas MEF is preferentially distributed to the kidneys. researchgate.netunibe.ch This differential biodistribution can lead to distinct pharmacodynamic effects in different tissues. researchgate.net
Transcriptional profiling in mice has shown very little overlap between the genes regulated by DMF and MEF in immune tissues, suggesting they may activate different downstream pathways. researchgate.net Specifically, the Nrf2-mediated oxidative stress response pathway appears to be more exclusively regulated by DMF, while MEF has been shown to activate apoptosis pathways. researchgate.netunibe.ch
The following table summarizes some of the key differences observed between DMF and MEF in research studies:
| Feature | Dimethyl Fumarate (DMF) | Monoethyl Fumarate (MEF) |
| Nrf2 Pathway Activation | Robust activation plos.orgfigshare.com | Lower magnitude of activation compared to DMF plos.orgfigshare.com |
| KEAP1 Modification | Significant modification of cysteine residues plos.org | Less or undetectable modification plos.org |
| Glutathione (GSH) Depletion | Acute, concentration-dependent depletion plos.org | No acute reduction plos.org |
| Primary Tissue Distribution | Metabolite (MMF) has higher brain penetration researchgate.netunibe.ch | Preferential partitioning into the kidney researchgate.netunibe.ch |
| Primary Biological Pathway | Nrf2-mediated oxidative stress response researchgate.netunibe.ch | Activation of apoptosis pathways researchgate.netunibe.ch |
Synthetic Methodologies and Formulation Development of Magnesium Monoethylfumarate
Chemical Synthesis Pathways for Magnesium Monoethylfumarate
Step 1: Synthesis of Monoethyl Fumarate (B1241708) A common and industrially scalable method for producing mono-alkyl esters of fumaric acid involves the isomerization of the corresponding maleate (B1232345) ester. This process is analogous to the well-documented synthesis of monomethyl fumarate. google.comgoogle.com
Ring-Opening of Maleic Anhydride (B1165640): The synthesis initiates with the reaction of maleic anhydride with ethanol (B145695). This is a nucleophilic acyl substitution reaction where the ethanol molecule attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of monoethyl maleate. This reaction is typically carried out at a controlled temperature to prevent the formation of diethyl maleate.
Isomerization: Monoethyl maleate, the cis-isomer, is thermodynamically less stable than its trans-isomer, monoethyl fumarate. The conversion is achieved through an isomerization process, which can be catalyzed by various agents such as mineral acids (e.g., hydrochloric acid) or Lewis acids. google.comgoogle.com The catalyst facilitates the rotation around the carbon-carbon double bond, leading to the more stable fumarate structure.
Step 2: Salt Formation Once pure monoethyl fumarate is obtained, it is converted to its magnesium salt. As monoethyl fumarate is an acidic compound (due to the carboxylic acid group), it can readily react with a magnesium-containing base in a neutralization reaction.
Reaction with a Magnesium Base: Monoethyl fumarate is dissolved in a suitable solvent, and a stoichiometric amount of a magnesium source, such as magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃), is added. The reaction mixture is stirred, often with gentle heating, to ensure complete reaction. The resulting this compound salt can then be isolated from the solution by precipitation, filtration, and drying. The general reaction is as follows:
2 C₆H₈O₄ (Monoethyl Fumarate) + MgO (Magnesium Oxide) → Mg(C₆H₇O₄)₂ (this compound) + H₂O
This pathway provides a reliable method for producing this compound. The purity of the final product is highly dependent on the completeness of the isomerization step and the purity of the starting materials.
Optimization of Synthetic Routes for Scalability, Efficiency, and Purity
Optimizing the synthesis of this compound is crucial for large-scale industrial production. The primary goals are to maximize yield, ensure high purity, improve process efficiency, and maintain cost-effectiveness. Key parameters are systematically varied and studied to achieve the desired outcomes.
Key Optimization Parameters:
Catalyst Selection: The choice of catalyst for the isomerization of monoethyl maleate to monoethyl fumarate is critical. While mineral acids are effective, they can be corrosive and may require complex workup procedures. Lewis acids are an alternative that can offer higher selectivity and milder reaction conditions, potentially simplifying purification. google.com
Solvent System: The solvent used in both the esterification and salt formation steps can influence reaction rates, yields, and product purity. The ideal solvent should effectively dissolve the reactants, be non-reactive under the reaction conditions, and allow for easy isolation of the product.
Temperature and Reaction Time: Both the ring-opening and isomerization steps are temperature-dependent. Optimization involves finding the ideal temperature profile that maximizes the reaction rate while minimizing the formation of by-products. Similarly, the reaction time must be sufficient for completion without leading to product degradation.
Purification Techniques: Achieving high purity is paramount for a pharmaceutical ingredient. Optimization of purification steps, such as recrystallization, is essential. This involves selecting an appropriate solvent system that allows the this compound to crystallize out while impurities remain dissolved.
The table below summarizes key variables in the synthetic route and the objectives of their optimization.
| Parameter | Variable | Optimization Goal |
| Isomerization Catalyst | Mineral Acids vs. Lewis Acids | Enhance reaction efficiency, reduce corrosion, and simplify product workup. |
| Reaction Solvent | Toluene, Acetonitrile, etc. | Improve reactant solubility, increase yield, and facilitate easier product isolation. |
| Temperature | 20°C - 80°C | Maximize reaction rate and conversion while minimizing by-product formation. |
| Reactant Molar Ratio | Maleic Anhydride to Ethanol | Ensure complete conversion to the monoester and prevent formation of the diester. |
| Purification Method | Recrystallization, Filtration | Achieve high purity (>99.5%) by effectively removing unreacted starting materials, isomers, and catalyst residues. |
This table is generated based on synthetic principles for similar compounds described in the literature. google.comgoogle.com
Formulation Strategies for Enhanced Delivery, Stability, and Patient Tolerability
The formulation of this compound is designed to ensure the drug is delivered effectively to its site of action while maintaining stability and minimizing potential side effects.
Enteric Coating and Delayed-Release: Fumaric acid esters can cause gastrointestinal irritation. nih.govnih.gov To mitigate this and improve patient tolerability, oral dosage forms are often developed as enteric-coated tablets. This coating is resistant to the acidic environment of the stomach and dissolves only in the more alkaline environment of the small intestine. This targeted release protects the stomach lining and ensures the active ingredient is released where it can be best absorbed. Delayed-release formulations are also employed to control the rate and location of drug release. nih.gov
Excipient Selection for Stability: The stability of the final dosage form is critical. Excipients are chosen not only for their manufacturing properties but also for their compatibility with the active ingredient. For instance, force control agents like magnesium stearate (B1226849) are used to improve powder flow during tablet manufacturing. Studies have shown that different hydration states (anhydrous, monohydrate, dihydrate) of magnesium stearate can significantly impact the stability and performance of the final product, particularly in moisture-sensitive formulations. mdpi.com The monohydrate form has been noted for its effectiveness in reducing interparticle interactions and enhancing stability. mdpi.com
Enhancing Bioavailability: The bioavailability of magnesium salts can be influenced by their solubility. Organic salts of magnesium generally exhibit higher solubility and, consequently, better bioavailability compared to inorganic forms like magnesium oxide. Formulation strategies may include the use of solubility enhancers or the selection of excipients that promote the dissolution of the drug in the gastrointestinal tract.
The following table outlines formulation strategies and their primary objectives.
| Strategy | Objective(s) |
| Enteric Coating | Enhance patient tolerability by preventing gastric irritation; targeted drug delivery to the small intestine. |
| Delayed-Release Matrix | Control the rate of drug release over time for a sustained therapeutic effect. |
| Use of Specific Hydrate Forms of Excipients | Improve manufacturing processability, enhance formulation stability, and ensure consistent product performance. mdpi.com |
| Inclusion of Superdisintegrants | Promote rapid tablet disintegration in the intestine to facilitate faster drug dissolution and absorption. |
Development of Specific Salt Forms and their Pharmaceutical Implications
The selection of a specific salt form for an active pharmaceutical ingredient is a critical step in drug development, as it can profoundly influence the drug's physicochemical and biopharmaceutical properties. While this article focuses on the magnesium salt, it is important to understand the rationale behind choosing a particular cation.
Pharmaceutical formulations have been developed that include not only this compound but also its calcium and zinc salts. nih.govnih.gov The choice of the counter-ion (the cation in the salt) can alter several key properties:
Solubility and Dissolution Rate: Different salt forms of the same active moiety can have vastly different aqueous solubilities. Generally, higher solubility leads to a faster dissolution rate, which can be a prerequisite for good oral absorption. The solubility of magnesium salts can be a determining factor in their bioavailability.
Hygroscopicity and Stability: Hygroscopicity, the tendency of a substance to attract and hold water molecules, can affect the physical and chemical stability of the drug product. The choice of cation can influence how hygroscopic a salt is, which has implications for manufacturing, packaging, and storage.
Crystal Form (Polymorphism): A compound can exist in different crystalline structures, known as polymorphs. Different salt forms can lead to different polymorphic behaviors. Each polymorph can have unique properties, including stability and solubility, making polymorph screening an essential part of salt selection.
Biopharmaceutical Properties: Ultimately, the choice of salt form can impact the bioavailability of the drug. An organic salt like this compound is often selected over an inorganic counterpart to improve absorption characteristics.
The table below provides a comparative overview of the potential implications of using different divalent cations in monoethylfumarate salts.
| Property | Magnesium Salt | Calcium Salt | Zinc Salt |
| Aqueous Solubility | Generally good for organic salts | Can vary; some salts have lower solubility | Solubility is variable |
| Potential Biological Role | Essential mineral, cofactor in enzymatic processes | Essential for bone health and cellular signaling | Important for immune function and enzymatic activity |
| Hygroscopicity | Can be moderate; requires controlled storage | Tends to be less hygroscopic than magnesium salts | Can be hygroscopic |
| Manufacturing Impact | Good flow and compression properties can be achieved with proper formulation | Generally good manufacturing properties | May present challenges depending on the specific salt form |
This comparative data is based on general chemical and pharmaceutical principles of salt forms.
Future Research Directions and Translational Perspectives for Magnesium Monoethylfumarate
Identification of Novel Therapeutic Indications Beyond Current Applications
While the combination of fumaric acid esters (FAEs) that includes MMEF is established for psoriasis, evidence suggests that DMF is the primary active component in this formulation. However, the unique biodistribution of MEF opens avenues for new therapeutic applications, particularly in renal and ocular diseases.
Renal Protection and Kidney Diseases:
Preclinical studies have demonstrated that MEF is preferentially partitioned into the kidneys. nih.gov This unique pharmacokinetic profile suggests a potential role for MMEF in the treatment of kidney diseases. Research indicates that fumaric acid esters can exhibit protective effects in the kidneys through the activation of the Nrf2 pathway, which combats oxidative stress, a key factor in the progression of renal disease. nih.govnih.govnih.gov While studies have specifically highlighted DMF's role in ameliorating acute kidney injury nih.govnih.gov and reducing renal macrophage infiltration in nephronophthisis models nih.gov, the higher concentration of MEF in the kidneys suggests that MMEF could be a more targeted approach for renal conditions. Future research could explore the efficacy of MMEF in chronic kidney disease, diabetic nephropathy, and drug-induced nephrotoxicity.
Ocular Diseases:
A recent study has shown that MEF has a protective effect in an experimental model of age-related macular degeneration (AMD). nih.gov The study found that MEF protected retinal pigment epithelial cells from oxidative stress-induced cell death and preserved retinal structure in an animal model of the disease. nih.gov This suggests a promising new therapeutic area for MMEF, particularly for dry AMD, for which treatment options are limited. The anti-apoptotic and anti-oxidant effects of MEF observed in this study provide a strong rationale for further investigation into MMEF for various degenerative eye diseases. nih.gov
Neuroprotective Potential:
While MMF, the metabolite of DMF, has shown more significant brain penetration, the neuroprotective effects of fumarates are well-documented. frontiersin.orgnih.govconsensus.app These effects are largely attributed to the activation of the Nrf2 pathway and reduction of oxidative stress and neuroinflammation. Given that MEF also possesses immunomodulatory and anti-oxidant properties, its potential as a neuroprotective agent, perhaps in conditions where the blood-brain barrier is compromised or in peripheral neuropathies, warrants further investigation. The magnesium component of MMEF may also contribute to neuroprotection, as magnesium ions have been shown to have neuroprotective effects in various models of neurological injury. frontiersin.orgmdpi.comresearchgate.net
Exploration of Unexplored Molecular Targets and Signaling Pathways
The molecular mechanisms of MEF are less understood than those of DMF/MMF. While both can activate the Nrf2 pathway, there are clear distinctions in their downstream effects, suggesting they may interact with different molecular targets or activate pathways with varying efficiencies.
Apoptosis Pathways:
Research has shown that MEF activates apoptosis pathways, a distinct effect compared to DMF, which primarily regulates the Nrf2-mediated oxidative stress response. neurology.org The pro-apoptotic effects of MEF could be harnessed for therapeutic benefit in conditions characterized by pathological cell proliferation, such as cancer. Further studies are needed to elucidate the specific apoptosis pathways modulated by MEF in different cell types, including renal and cancer cells, to identify potential therapeutic targets.
Gene Expression Modulation (HMOX1 and OSGIN1):
Studies have revealed that at lower concentrations, MEF induces the expression of Heme Oxygenase-1 (HMOX1) and Oxidative Stress Induced Growth Inhibitor 1 (OSGIN1) to a greater extent than DMF. nih.gov Both HMOX1 and OSGIN1 are cytoprotective genes involved in the response to oxidative stress. The upregulation of OSGIN1 by MMF has been linked to p53-mediated cytoprotection in astrocytes. nih.govresearchgate.net Investigating the specific signaling cascades initiated by MEF-induced HMOX1 and OSGIN1 expression in renal and retinal cells could uncover novel mechanisms of action and therapeutic targets.
Table 1: Comparative Effects of Monoethylfumarate (MEF) and Dimethylfumarate (DMF)/Monomethylfumarate (B1259140) (MMF)
| Feature | Monoethylfumarate (MEF) | Dimethylfumarate (DMF) / Monomethylfumarate (MMF) |
| Primary Biodistribution | Preferentially partitions to the kidney nih.gov | Higher brain penetration nih.gov |
| Primary Molecular Pathway | Activates apoptosis pathways neurology.org | Regulates Nrf2-mediated oxidative stress response neurology.org |
| Gene Expression (Low Conc.) | Greater induction of HMOX1 and OSGIN1 nih.gov | Less robust induction of HMOX1 and OSGIN1 nih.gov |
Development of Rational Combination Therapy Approaches
Given the distinct properties of MMEF, rational combination therapies could be designed to enhance efficacy and target multiple disease pathways.
Nephroprotective Combinations:
For renal diseases, combining MMEF with agents that have complementary nephroprotective mechanisms could be beneficial. For instance, magnesium supplementation has been shown to have a nephroprotective effect in patients undergoing cisplatin-based chemotherapy. nih.govnih.gov Therefore, a combination of MMEF with standard-of-care treatments for kidney disease or with drugs known to cause nephrotoxicity could be explored.
Oncology:
The pro-apoptotic effects of MEF suggest a potential role in cancer therapy. Magnesium itself has a complex and sometimes contradictory role in cancer. nih.govnih.govmskcc.orgmskcc.org However, some studies suggest that magnesium can enhance the efficacy of certain chemotherapies or mitigate their side effects. frontiersin.org Combining MMEF with conventional chemotherapeutic agents or targeted therapies could be a novel approach, particularly for renal cell carcinoma, given MEF's kidney-specific biodistribution.
Dermatological Conditions:
While DMF is considered the primary active agent for psoriasis in the combination product, the anti-inflammatory properties of MEF could be leveraged for other inflammatory skin conditions. Topical formulations combining MMEF with other anti-inflammatory agents could be developed for conditions like atopic dermatitis or rosacea. bayviewrx.comgoogle.comjcadonline.commdpi.com
Innovations in Delivery Systems to Optimize Therapeutic Index and Reduce Side Effects
The therapeutic potential of MMEF could be significantly enhanced through the development of innovative drug delivery systems designed to improve its bioavailability, target it to specific tissues, and provide controlled release.
Targeted Renal Delivery:
To maximize the potential of MMEF for kidney diseases, novel delivery systems could be engineered to further enhance its accumulation in renal tissue. This could involve conjugation to kidney-targeting moieties or encapsulation in nanoparticles that are cleared by the kidneys.
Topical and Transdermal Formulations:
For dermatological applications, the development of topical formulations of MMEF, such as creams, gels, or patches, could provide localized delivery and minimize systemic side effects. bayviewrx.comgoogle.comresearchgate.net The feasibility of transdermal delivery of magnesium has been explored and could be adapted for MMEF. researchgate.net
Controlled-Release Oral Formulations:
To improve patient compliance and maintain therapeutic concentrations over a prolonged period, controlled-release oral formulations of MMEF could be developed. This is particularly relevant given that delayed-release formulations of other fumarates have been successful. Timed-release magnesium supplements have also been shown to improve absorption and tolerability. mskcc.org
Liposomal Formulations:
Encapsulating MMEF in liposomes could enhance its bioavailability and alter its biodistribution. google.comnordaid.euwbcil.comlipocelltech.com Liposomal delivery of magnesium has been investigated as a means to improve absorption and cellular uptake. wbcil.com This approach could be particularly beneficial for systemic indications, potentially increasing efficacy while reducing gastrointestinal side effects.
Q & A
Q. What are the critical physicochemical properties of magnesium monoethylfumarate (MEF-Mg) relevant to experimental design?
MEF-Mg (CAS 83918-60-9) is a magnesium salt of monoethyl fumarate with the molecular formula 2(C₆H₇O₄)·Mg and molecular weight 310.54 g/mol . Key properties include:
- SMILES :
[Mg+2].CCOC(=O)\C=C\C(=O)[O-].CCOC(=O)\C=C\C(=O)[O-] - Storage : Stable at +5°C ; hygroscopic, requiring desiccated conditions to prevent hydrolysis .
- Analytical standards : Pharmacopeial-grade reference materials (e.g., USP/EP) are critical for calibration in HPLC or mass spectrometry .
Methodological Note : Always verify purity (>98%) via ion chromatography or titration to exclude impurities like residual fumaric acid or magnesium nitrate .
Q. How can researchers validate the stability of MEF-Mg under varying experimental conditions?
Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >200°C).
- Hydrolytic stability : Monitor pH-dependent degradation in aqueous buffers (pH 4–9) using UV-Vis spectroscopy at 210–220 nm .
- Long-term storage : Accelerated stability testing at 40°C/75% RH for 6 months, with periodic HPLC analysis .
Q. What safety protocols are essential when handling MEF-Mg in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Waste disposal : Segregate chemical waste and neutralize acidic byproducts before disposal .
- Toxicity data : Limited ecotoxicological data exist; follow H303+H313+H333 precautions (harmful if swallowed, in contact with skin, or inhaled) .
Advanced Research Questions
Q. What experimental models are suitable for studying MEF-Mg’s pharmacological mechanisms, such as Nrf2 activation?
- In vitro : Use primary human keratinocytes (HaCaT cells) or neuronal SH-SY5Y lines to quantify Nrf2 nuclear translocation via immunofluorescence .
- In vivo : Rodent models of oxidative stress (e.g., Parkinson’s disease) with MEF-Mg administered orally (10–50 mg/kg/day). Measure glutathione (GSH) levels and HO-1 expression as biomarkers .
- Contradiction note : MEF-Mg’s lower alkylating capacity vs. dimethyl fumarate (DMF) may reduce cytotoxicity but require higher doses for equivalent efficacy .
Q. How can researchers address conflicting data on MEF-Mg’s bioavailability and tissue distribution?
- Pharmacokinetic (PK) studies : Use LC-MS/MS to quantify MEF-Mg and its metabolite, monomethyl fumarate (MMF), in plasma. Account for inter-species variability (e.g., rodents vs. primates) .
- Tissue penetration : Radiolabel MEF-Mg with ⁶⁷Mg for gamma spectrometry in target tissues (e.g., brain, liver) .
Q. What strategies improve the reproducibility of MEF-Mg’s anti-inflammatory effects in preclinical studies?
- Dose standardization : Use body surface area (BSA) normalization instead of weight-based dosing.
- Positive controls : Compare with FDA-approved fumarates (e.g., DMF) to benchmark efficacy .
- Data transparency : Publish raw datasets (e.g., cytokine profiles) in supplementary materials to enable meta-analysis .
Q. How should researchers assess MEF-Mg’s purity and batch-to-batch variability in synthetic workflows?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
